3-(2,4-Dichlorophenyl)-5-trifluoromethylbenzoic acid, 95%
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Overview
Description
3-(2,4-Dichlorophenyl)-5-trifluoromethylbenzoic acid (3-DCPA) is a versatile synthetic organic compound with numerous applications in the scientific research and industrial fields. It is a white crystalline solid with a molecular weight of 309.53 g/mol and a melting point of 87-88 °C. 3-DCPA is used in a variety of applications, such as synthesis of other compounds, as an intermediate in the manufacture of pharmaceuticals, and as a reagent for chemical analysis. It is also used as a catalyst in various organic reactions.
Scientific Research Applications
3-(2,4-Dichlorophenyl)-5-trifluoromethylbenzoic acid, 95% has been widely used in scientific research for a variety of purposes. It has been used to synthesize a range of compounds, including 3-(2,4-Dichlorophenyl)-5-trifluoromethylbenzoic acid, 95%-containing peptides and peptidomimetics. It has also been used in the synthesis of a range of heterocyclic compounds, such as oxazoles and thiazoles. Additionally, 3-(2,4-Dichlorophenyl)-5-trifluoromethylbenzoic acid, 95% has been used as a reagent for chemical analysis, such as for the determination of the concentration of amino acids and other compounds.
Mechanism of Action
The mechanism of action of 3-(2,4-Dichlorophenyl)-5-trifluoromethylbenzoic acid, 95% is not fully understood. However, it is known to act as an acid catalyst in the synthesis of various compounds. It is also known to react with amines and other compounds to form adducts.
Biochemical and Physiological Effects
3-(2,4-Dichlorophenyl)-5-trifluoromethylbenzoic acid, 95% has been studied for its potential biochemical and physiological effects. It has been shown to inhibit the growth of various bacteria and fungi, and has been studied for its potential to act as an antimicrobial agent. However, its effects on human cells have not been studied.
Advantages and Limitations for Lab Experiments
The main advantage of using 3-(2,4-Dichlorophenyl)-5-trifluoromethylbenzoic acid, 95% in lab experiments is its high purity and low cost. It is also relatively easy to synthesize, making it a convenient reagent for use in a variety of experiments. However, 3-(2,4-Dichlorophenyl)-5-trifluoromethylbenzoic acid, 95% is also a highly reactive compound and should be handled with caution.
Future Directions
There are several potential future directions for the use of 3-(2,4-Dichlorophenyl)-5-trifluoromethylbenzoic acid, 95%. It could be further investigated for its potential applications as an antimicrobial agent. Additionally, its effects on human cells could be studied in order to determine its potential therapeutic uses. 3-(2,4-Dichlorophenyl)-5-trifluoromethylbenzoic acid, 95% could also be further investigated for its potential use in the synthesis of other compounds and for its potential catalytic activities. Finally, its use in chemical analysis could be further explored.
Synthesis Methods
3-(2,4-Dichlorophenyl)-5-trifluoromethylbenzoic acid, 95% can be synthesized by the reaction of 2,4-dichlorophenylacetic acid (DCPA) with trifluoroacetic anhydride in the presence of an acid catalyst. The reaction is carried out in a solvent such as dichloromethane or acetonitrile at a temperature of around 80 °C. The reaction is typically complete in two hours and yields 3-(2,4-Dichlorophenyl)-5-trifluoromethylbenzoic acid, 95% in a yield of 95%.
properties
IUPAC Name |
3-(2,4-dichlorophenyl)-5-(trifluoromethyl)benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7Cl2F3O2/c15-10-1-2-11(12(16)6-10)7-3-8(13(20)21)5-9(4-7)14(17,18)19/h1-6H,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXCLMWNMOZEGDJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C2=CC(=CC(=C2)C(F)(F)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7Cl2F3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90691224 |
Source
|
Record name | 2',4'-Dichloro-5-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90691224 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1261913-91-0 |
Source
|
Record name | 2',4'-Dichloro-5-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90691224 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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